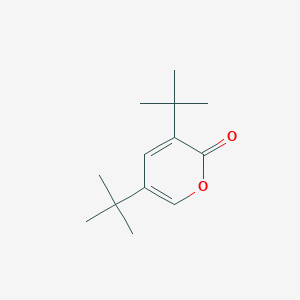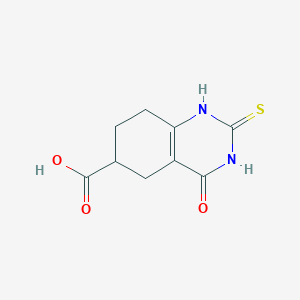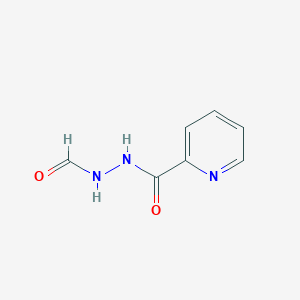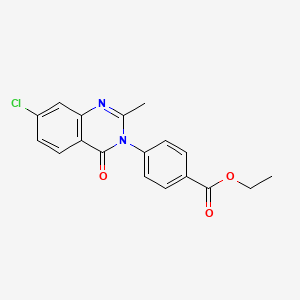
Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid,4-(7-chloro-2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester is a synthetic organic compound. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a benzoic acid moiety linked to a quinazolinone structure, with an ethyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid,4-(7-chloro-2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloro-2-methyl-4-oxo-3(4H)-quinazolinone.
Esterification: The quinazolinone derivative is then esterified with ethyl benzoate under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid,4-(7-chloro-2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Reduction of the quinazolinone moiety to form dihydroquinazolinones.
Substitution: Halogen substitution reactions on the quinazolinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of halogen-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzoic acid,4-(7-chloro-2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid moieties.
Quinazolinone derivatives: Compounds with similar quinazolinone structures.
Uniqueness
Structural Features: The combination of benzoic acid and quinazolinone moieties with an ethyl ester group makes this compound unique.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
64918-69-0 |
|---|---|
Formule moléculaire |
C18H15ClN2O3 |
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3-yl)benzoate |
InChI |
InChI=1S/C18H15ClN2O3/c1-3-24-18(23)12-4-7-14(8-5-12)21-11(2)20-16-10-13(19)6-9-15(16)17(21)22/h4-10H,3H2,1-2H3 |
Clé InChI |
OBTJBJMMAMIZKS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


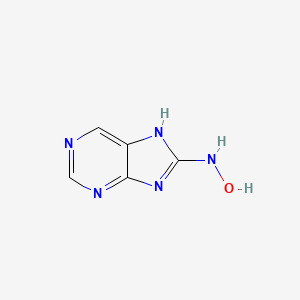
![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)
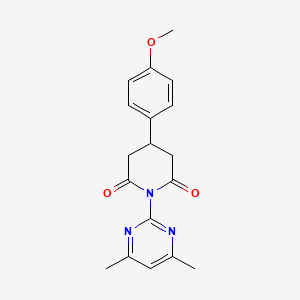
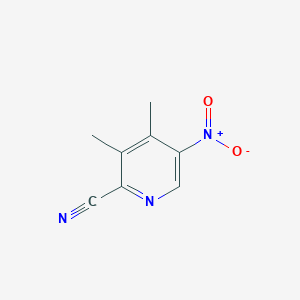
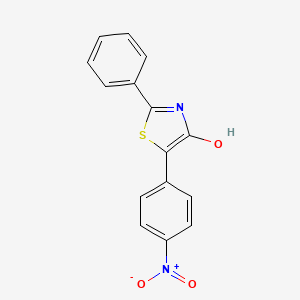
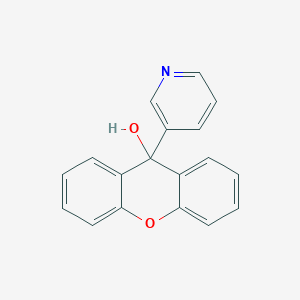
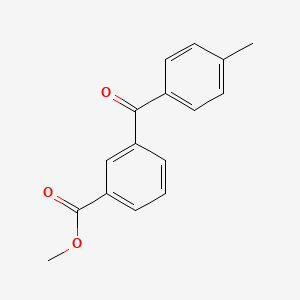

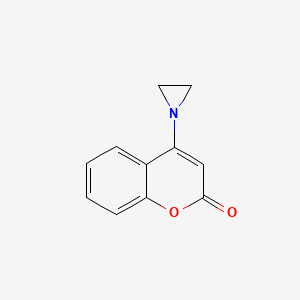
![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
